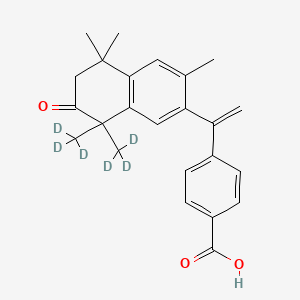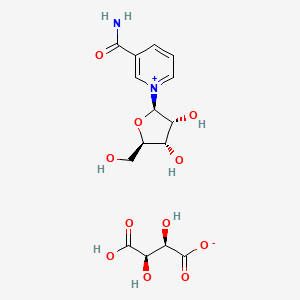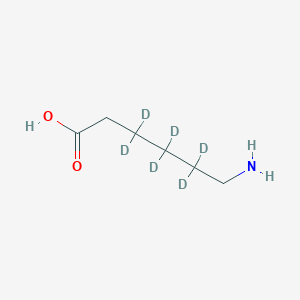
6-Aminohexanoic Acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminocaproic acid-d6, also known as deuterium-labeled 6-Aminocaproic acid, is a stable isotope-labeled compound. It is a derivative of 6-Aminocaproic acid, a monoamino carboxylic acid. The deuterium labeling is used to study the pharmacokinetic and metabolic profiles of drugs, as it can affect the behavior of the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Aminocaproic acid-d6 can be synthesized through the deuteration of 6-Aminocaproic acid. One common method involves the use of deuterated reagents in the synthesis process. For example, the deuteration can be achieved by using deuterium gas or deuterated solvents in the presence of a catalyst .
Industrial Production Methods
Industrial production of 6-Aminocaproic acid-d6 typically involves the hydrolysis of caprolactam in the presence of deuterated water and a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrolysis and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminocaproic acid-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form 6-aminohexanol.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 6-oxohexanoic acid.
Reduction: 6-aminohexanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Aminocaproic acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in the development of antifibrinolytic agents to study their pharmacokinetics and metabolism.
Industry: Used in the production of nylon-6 and other polymers as a precursor
Wirkmechanismus
6-Aminocaproic acid-d6 exerts its effects by inhibiting the activation of plasminogen to plasmin, thereby reducing fibrinolysis. It binds reversibly to the kringle domain of plasminogen, blocking its binding to fibrin and preventing its activation to plasmin. This results in reduced clot lysis and decreased bleeding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminocaproic acid: The non-deuterated form of 6-Aminocaproic acid-d6.
1,6-Hexamethylenediamine: Another precursor used in the production of nylon-6.
Adipic acid: Used in the production of nylon-6,6.
Uniqueness
6-Aminocaproic acid-d6 is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the behavior of the compound in biological systems, which is not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
137.21 g/mol |
IUPAC-Name |
6-amino-3,3,4,4,5,5-hexadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2 |
InChI-Schlüssel |
SLXKOJJOQWFEFD-NMFSSPJFSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])CN |
Kanonische SMILES |
C(CCC(=O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


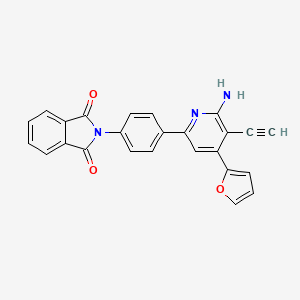
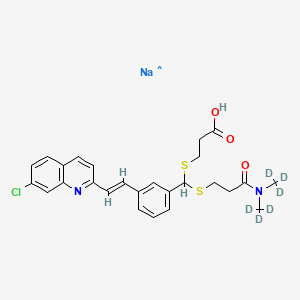
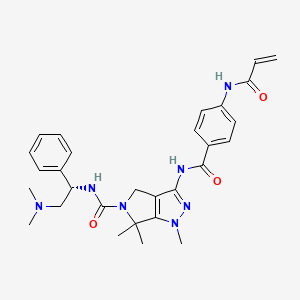
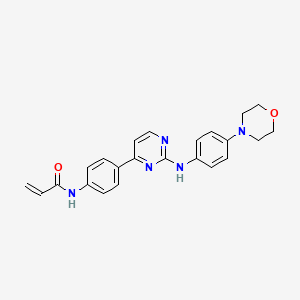
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

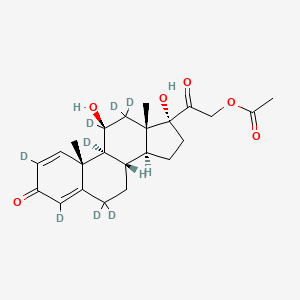

![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
